Galvanoxyl

描述

Enhancing the Kinetics of Chalcopyrite Leaching

The Galvanox™ process is a method for leaching chalcopyrite in iron sulfate media, where pyrite acts as a catalyst. Not all pyrite samples, however, exhibit the same catalytic effect. Research has shown that treating pyrite with silver ions significantly enhances its catalytic properties, thereby increasing the rate of chalcopyrite leaching. A concentration as low as 50 ppm of silver on pyrite can dramatically accelerate copper extraction from chalcopyrite. This finding suggests that the Galvanox™ process can be optimized by using silver-enhanced pyrite, making it a more efficient method for copper extraction .

The Role of Silver-Enhanced Pyrite

In the context of the Galvanox™ process, the presence of silver-enhanced pyrite has been found to significantly increase the electrical conductivity of the sulfur product layer that forms during chalcopyrite leaching. The galvanic interaction between pyrite and chalcopyrite is crucial, as pyrite is more noble and provides additional surface area for the cathodic reaction. The formation of an insulating sulfur layer on chalcopyrite can limit the electrical contact and thus the leaching rate. However, the introduction of silver-enhanced pyrite leads to the formation of silver sulfide, which increases the conductivity of the sulfur layer, maintaining the electrical contact necessary for efficient leaching. This study demonstrates that even with low levels of silver (60–100 ppm) in the sulfur layer, the resistivity is sufficiently lowered to enhance the leaching process .

Galvanodynamic Synthesis of Polyaniline

Galvanodynamic synthesis is a novel electrochemical method for the preparation of electroactive materials, such as the electropolymerization of aniline to create polyaniline films. This method offers greater flexibility in controlling the physical and electrochemical properties of the resulting material compared to other electrochemical methods. By scanning the current within a specified range and adjusting parameters like scan rate, current range, and scan direction, the synthesis can be tailored for specific applications, such as battery performance or supercapacitor behavior. This research highlights the potential of galvanodynamic synthesis in the development of advanced materials with customizable properties .

Potential Oscillations in Graphite Overoxidation

Although not directly related to the Galvanox™ process, the study of potential oscillations during the galvanostatic overoxidation of graphite in aqueous sulfuric acid solutions provides insights into the electrochemical behavior of materials. The research observed oscillatory behavior in a specific range of acid concentrations and current densities, proposing a zone model to explain the phenomenon. The study contributes to the broader understanding of electrochemical processes and material behavior under different conditions, which could be relevant for optimizing processes like the Galvanox™ method .

科学研究应用

1. Antioxidant and Scavenging Activity

Galvanoxyl has been studied for its antioxidant properties and scavenging activity. A study by Vargas, Díaz, and Carbonell (2004) investigated the ability of certain compounds to inhibit free-radical or reactive oxygen species, including galvanoxyl radical in ethanolic solutions. They concluded that these compounds exhibit significant scavenging activity against galvanoxyl radical, highlighting its potential in oxidative stress-related applications (Vargas, Díaz, & Carbonell, 2004).

2. Electrochemical Applications

Galvanoxyl is also relevant in the field of electrochemistry. For instance, a study by Cakmak Cebeci, Sezer, and Sarac (2009) explored novel electrode materials for supercapacitor applications, including the study of galvanostatic electrochemistry impedance. The research emphasized the importance of understanding electrochemical behaviors for developing robustand reliable sensors and devices (Cakmak Cebeci, Sezer, & Sarac, 2009).

3. Cell Migration and Galvanotaxis

Research on galvanotaxis, the directional movement of cells in response to an electric field, has involved galvanoxyl. For example, a study by Song et al. (2006) detailed protocols for applying electric fields to cells or tissues, simulating and studying cellular and molecular responses to electric signals, relevant in wound healing and development (Song et al., 2006).

4. Corrosion Studies

Galvanoxyl is used in studies related to corrosion, particularly in materials science. A study by Yuan, Ji, and Shah (2007) compared accelerated corrosion techniques for concrete structures, including the galvanostatic method, which is essential in understanding material durability and degradation (Yuan, Ji, & Shah, 2007).

5. Drug Delivery and Medical Applications

In the medical field, galvanoxyl-related techniques have been explored for drug delivery and therapeutic applications. For example, a study by Fu, Oakley, Li, and Zhao (2005) discussed drug galvano-acupuncture, a therapy combining modern technology, traditional acupuncture, herbal medicine, and massage therapy techniques. This method induces an electric field on the skin's surface, allowing medications to penetrate effectively (Fu, Oakley, Li, & Zhao, 2005).

安全和危害

未来方向

Insights into the electronic structure of galvinoxyl are of interest to elucidate its attractive photophysical and magnetic properties and to pave way for a sensible design of novel applications . Such a feature may thus prove useful in monitoring the scavenging dynamics of galvinoxyl using the core-excitation spectroscopy .

属性

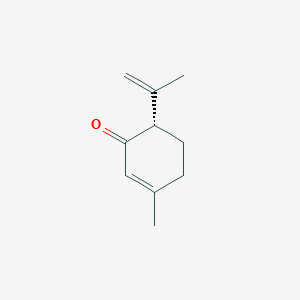

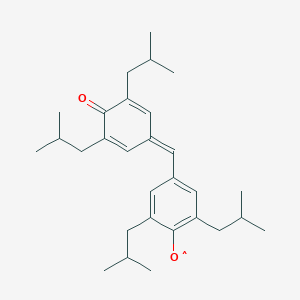

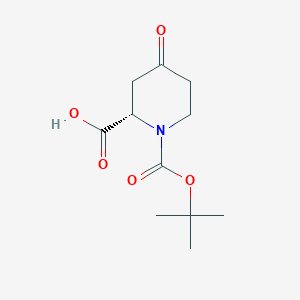

InChI |

InChI=1S/C29H41O2/c1-18(2)9-24-14-22(15-25(28(24)30)10-19(3)4)13-23-16-26(11-20(5)6)29(31)27(17-23)12-21(7)8/h13-21H,9-12H2,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVAISVZGLQKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015731 | |

| Record name | Galvinoxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coppinger's radical | |

CAS RN |

2370-18-5 | |

| Record name | Galvinoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galvinoxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALVINOXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07Q6T5546 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)